Physicochemical properties of 1-Chloro-3-morpholin-4-yl-propan-2-ol in organic synthesis
Physicochemical properties of 1-Chloro-3-morpholin-4-yl-propan-2-ol in organic synthesis
The Strategic Utility of 1-Chloro-3-morpholin-4-yl-propan-2-ol in Advanced Organic Synthesis: Physicochemical Profiling and Mechanistic Pathways
Executive Summary & Synthon Overview
As a Senior Application Scientist in process chemistry, the selection of bifunctional intermediates is critical for designing scalable and atom-economical synthetic routes. 1-Chloro-3-morpholin-4-yl-propan-2-ol (CAS: 40893-69-4) stands out as a highly versatile chlorohydrin building block[1]. Characterized by its dual reactive sites—a secondary hydroxyl group and a terminal alkyl chloride—it serves as a linchpin in the synthesis of complex heterocyclic Active Pharmaceutical Ingredients (APIs), including FLT3 inhibitors[2] and nimorazole derivatives[3]. This technical guide dissects its physicochemical properties, mechanistic synthesis, and downstream applications, providing process chemists with self-validating protocols for immediate laboratory implementation.
Physicochemical Profiling and Handling Rationale
Understanding the physicochemical properties of 1-Chloro-3-morpholin-4-yl-propan-2-ol is non-negotiable for optimizing reaction conditions, workup procedures, and long-term storage.
Table 1: Key Physicochemical Properties of 1-Chloro-3-morpholin-4-yl-propan-2-ol
| Property | Value | Process Chemistry Implication |
| Molecular Weight | 179.645 g/mol [1] | Standard stoichiometric calculations for downstream coupling. |
| Density | 1.183 g/cm³[1] | Dictates phase separation behavior during aqueous workups (partitions favorably into halogenated organics). |
| Boiling Point | 293.3°C at 760 mmHg[1] | High boiling point precludes atmospheric distillation. Vacuum distillation or crystallization is mandatory to prevent thermal degradation. |
| Flash Point | 131.2°C[1] | Safe for standard benchtop handling; low flammability risk under ambient conditions. |
| Topological Polar Surface Area | 32.70 Ų[1] | Excellent membrane permeability profile, making its downstream derivatives highly suitable for oral drug design. |
Causality in Handling: The high boiling point (293.3°C) dictates that thermal purification at atmospheric pressure will likely result in the decomposition of the chlorohydrin or premature cyclization[1]. Therefore, isolation is typically achieved via precipitation or solvent extraction followed by high-vacuum drying.
Mechanistic Causality in Synthesis
The synthesis of 1-Chloro-3-morpholin-4-yl-propan-2-ol is achieved via the nucleophilic ring-opening of epichlorohydrin by morpholine[4].
Regioselectivity & Mechanism: Under neutral or mildly basic conditions, the ring-opening of the epoxide proceeds via a strict SN2 mechanism[5]. The morpholine nitrogen acts as the nucleophile, selectively attacking the less sterically hindered terminal carbon of the epoxide ring[5]. This regioselective attack opens the oxirane ring, yielding the secondary alcohol while leaving the primary alkyl chloride intact[5]. Acidic conditions must be strictly avoided; protonation of the epoxide oxygen would shift the transition state toward an SN1-like mechanism, leading to attack at the more substituted carbon and generating the unwanted regioisomer[5].
Fig 1. SN2 regioselective ring-opening workflow of epichlorohydrin by morpholine.
Validated Experimental Protocol: Synthesis of 1-Chloro-3-morpholin-4-yl-propan-2-ol
This protocol is designed as a self-validating system, ensuring high yield and purity by controlling reaction kinetics.
Reagents:
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Morpholine (1.0 eq, anhydrous)[4]
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Epichlorohydrin (1.0 eq, anhydrous)[4]
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Absolute Ethanol (Solvent, 5 volumes)[2]
Step-by-Step Methodology:
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Preparation: Dissolve morpholine (30 mmol) in absolute ethanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser[2].
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Causality: Protic solvents like ethanol facilitate the epoxide ring-opening by hydrogen-bonding to the epoxide oxygen, stabilizing the developing negative charge in the transition state.
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Controlled Addition: Cool the solution to 0°C using an ice bath. Add epichlorohydrin (30 mmol) dropwise over 30 minutes[2].
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Causality: The ring-opening reaction is highly exothermic. Uncontrolled addition leads to localized heating, which promotes the formation of substituted dioxane derivatives and oligomers[5].
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Propagation: Remove the ice bath, allow the mixture to warm to room temperature, and then heat to 70°C overnight (approx. 12-16 hours)[2].
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Isolation: Concentrate the reaction mixture under reduced pressure to remove ethanol. Dilute the resulting residue with methylene chloride (50 mL)[2]. The product precipitates as a solid. Collect via vacuum filtration[2].
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Self-Validation (QC):
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TLC: Monitor the disappearance of epichlorohydrin (stain with KMnO4).
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1H NMR (DMSO-d6): Confirm product formation by identifying the distinct multiplet of the secondary alcohol proton (CH-OH) at ~3.83 ppm, and the morpholine ring protons at 3.33-3.75 ppm[2].
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Downstream Synthetic Utility: Epoxidation and API Development
The primary strategic value of 1-Chloro-3-morpholin-4-yl-propan-2-ol is its role as a direct precursor to 4-(oxiran-2-ylmethyl)morpholine[4]. This terminal epoxide is a privileged moiety used to append solubilizing morpholine groups onto hydrophobic drug scaffolds, a technique widely used in the development of FLT3 inhibitors for acute myeloid leukemia (AML)[2].
Fig 2. Base-mediated intramolecular cyclization and downstream API synthesis.
Validated Experimental Protocol: Base-Mediated Intramolecular Cyclization
To convert the chlorohydrin into the reactive epoxide, an intramolecular Williamson ether-type synthesis is employed.
Reagents:
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1-Chloro-3-morpholin-4-yl-propan-2-ol (1.0 eq)[4]
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Potassium tert-butylate (t-BuOK) or Sodium Hydroxide (1.2 eq)[4]
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Tetrahydrofuran (THF) / tert-butyl alcohol mixture[4]
Step-by-Step Methodology:
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Deprotonation: Dissolve the chlorohydrin in the THF/tert-butyl alcohol solvent system and cool to 10°C[4]. Add the base (t-BuOK) in portions.
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Causality: The strong base deprotonates the secondary alcohol, generating a highly nucleophilic alkoxide intermediate. Cooling prevents side reactions.
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Cyclization: Stir the mixture at 10-20°C for 5 to 12 hours[4].
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Causality: The alkoxide undergoes an intramolecular SN2 attack on the adjacent carbon bearing the chloride leaving group, ejecting chloride and closing the three-membered oxirane ring.
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Workup: Quench with a minimal amount of ice water, extract with ethyl acetate, wash with brine, and dry over anhydrous Na2SO4.
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Self-Validation (QC):
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IR Spectroscopy: The broad O-H stretch (~3300 cm⁻¹) present in the starting material will completely disappear.
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1H NMR: Look for the characteristic upfield shift of the epoxide ring protons (typically ~2.5 - 3.0 ppm) compared to the chlorohydrin precursor.
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Troubleshooting & Process Optimization
Even with validated protocols, process deviations can occur. Here is the causality behind common failures and how to mitigate them:
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Formation of Diol Byproduct (3-morpholinopropane-1,2-diol): This occurs if water is present in the reaction mixture during the initial epoxide opening[5]. Solution: Ensure all reagents (morpholine, epichlorohydrin) and solvents are strictly anhydrous.
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Formation of Dioxane Derivatives: The reaction of morpholine with epichlorohydrin can sometimes lead to the formation of substituted dioxanes[5]. Solution: This is an artifact of elevated temperatures and uncontrolled kinetics. Strictly maintain the 0°C addition temperature and do not exceed 70°C during the propagation phase[5].
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Regioisomeric Impurities: Attack at the more substituted carbon. Solution: Avoid acidic conditions; ensure the reaction environment remains neutral to mildly basic to enforce strict SN2 regioselectivity[5].
